3,5-Dibromo-4-fluorobenzyl alcohol
Overview
Description
3,5-Dibromo-4-fluorobenzyl alcohol: is a chemical compound that belongs to the class of benzyl alcohols. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a hydroxymethyl group. This compound appears as a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the bromination of 4-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dibromo-4-fluorobenzaldehyde or 3,5-Dibromo-4-fluorobenzoic acid.
Reduction: 3,5-Dibromo-4-fluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-fluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique reactivity and functional group compatibility.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Industry: In industrial research, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 3,5-Dibromo-4-chlorobenzyl alcohol
- 3,5-Dibromo-4-methylbenzyl alcohol
- 3,5-Dibromo-4-nitrobenzyl alcohol
Comparison: Compared to its analogs, 3,5-Dibromo-4-fluorobenzyl alcohol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s reactivity and stability, making it more suitable for specific applications in pharmaceuticals and materials science. The bromine atoms also contribute to its unique reactivity profile, allowing for selective functionalization and derivatization.
Properties
IUPAC Name |
(3,5-dibromo-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSHXAJXFOQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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